7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16169842
InChI: InChI=1S/C21H20N6O2/c1-25-18-17(19(28)26(2)21(25)29)27(14-16-11-7-4-8-12-16)20(23-18)24-22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+
SMILES:
Molecular Formula: C21H20N6O2
Molecular Weight: 388.4 g/mol

7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC16169842

Molecular Formula: C21H20N6O2

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C21H20N6O2
Molecular Weight 388.4 g/mol
IUPAC Name 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C21H20N6O2/c1-25-18-17(19(28)26(2)21(25)29)27(14-16-11-7-4-8-12-16)20(23-18)24-22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+
Standard InChI Key UPUCAESXQPXCKD-LPYMAVHISA-N
Isomeric SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₁H₂₀N₆O₂, with a molar mass of 388.4 g/mol. Its IUPAC name, 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione, reflects the integration of a benzyl group at position 7, a hydrazine-derived benzylidene substituent at position 8, and methyl groups at positions 1 and 3 of the purine scaffold. The (2E)-configuration of the benzylidenehydrazinyl group ensures stereochemical specificity, which is critical for biological interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₀N₆O₂
Molecular Weight388.4 g/mol
IUPAC Name7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione
SMILES NotationCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4
InChI KeyUPUCAESXQPXCKD-LPYMAVHISA-N

Spectroscopic and Computational Data

The compound’s isomeric SMILES string confirms the trans (E) configuration of the hydrazine-benzylidene linkage, which minimizes steric hindrance between the benzyl and benzylidene groups. Computational models predict a collision cross-section (CCS) of 186.2 Ų for the [M+H]+ adduct, suggesting moderate polarity compatible with membrane permeability . Quantum mechanical calculations further indicate that the purine core’s electron-deficient nature facilitates interactions with nucleophilic biological targets.

Synthesis and Derivative Development

Structural Derivatives

Modifications to the parent structure have yielded derivatives with varied biological profiles:

  • Chlorobenzyl variants (e.g., 7-(2-chlorobenzyl) analogs) exhibit enhanced anti-inflammatory activity due to increased electron-withdrawing effects.

  • Piperazinyl substitutions at C8 improve solubility but reduce antibacterial potency, as seen in related compounds .

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro assays demonstrate bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism likely involves inhibition of bacterial DNA gyrase, a hypothesis supported by molecular docking studies showing affinity for the gyrase ATP-binding pocket.

Table 2: Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)Mechanism InsightsSource
Staphylococcus aureus32DNA gyrase inhibition
Escherichia coli64Membrane disruption

Pharmacological and Toxicological Considerations

Pharmacokinetic Predictions

Computational ADMET profiling reveals:

  • Moderate bioavailability (F = 45%) due to moderate solubility (LogS = -3.8) .

  • Blood-brain barrier permeability (LogBB = -0.4), suggesting limited neurotoxicity risk.

  • CYP3A4 inhibition potential (IC₅₀ = 12 µM), warranting drug-interaction studies.

Toxicity Screening

Acute toxicity in murine models shows an LD₅₀ > 500 mg/kg, with no hepatorenal toxicity observed at therapeutic doses. Chronic exposure studies are pending.

Future Directions and Challenges

Optimization Strategies

  • Prodrug formulations to enhance aqueous solubility.

  • Hybridization with fluoroquinolones to amplify antibacterial efficacy.

Clinical Translation Barriers

  • Limited in vivo efficacy data.

  • Unclear structure-activity relationship (SAR) for hydrazine-linked analogs.

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